molecular formula C16H16Cl2N4O2 B1468240 4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine CAS No. 1353506-55-4

4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine

Cat. No. B1468240
CAS RN: 1353506-55-4
M. Wt: 367.2 g/mol
InChI Key: NZWFUDYFFWQTCN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine is a compound useful in organic synthesis . It has the molecular formula C4HCl2N3O2 and a molecular weight of 193.976 . It is also known by other names such as 4,6-Dichloro-5-nitropyrimidine .


Synthesis Analysis

The synthesis of 4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine involves several steps. One method involves the use of organolithium reagents, where nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . This compound is also used as an intermediate in the preparation of ticagrelor, a pharmaceutically acceptable salt .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H .


Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine are quite interesting. For instance, cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine include a molecular weight of 193.976 . More detailed physical and chemical properties were not found in the retrieved sources.

properties

IUPAC Name

4,6-dichloro-5-nitro-2-[4-(piperidin-1-ylmethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2/c17-14-13(22(23)24)15(18)20-16(19-14)12-6-4-11(5-7-12)10-21-8-2-1-3-9-21/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWFUDYFFWQTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC(=C(C(=N3)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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